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Compound of Interest

Compound Name:
5-(ethoxycarbonyl)-1H-pyrrole-2-

carboxylic acid

Cat. No.: B1268508 Get Quote

An In-depth Technical Guide to the Theoretical Properties of 5-(ethoxycarbonyl)-1H-pyrrole-
2-carboxylic acid

This technical guide provides a comprehensive overview of the theoretical properties of 5-
(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, targeting researchers, scientists, and

professionals in drug development. The document details its electronic structure, spectroscopic

characteristics, and a plausible synthetic route, with all quantitative data organized into

structured tables and logical workflows visualized using Graphviz diagrams.

Molecular and Electronic Properties
The fundamental molecular and electronic properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-
carboxylic acid have been determined using a combination of data from publicly available

databases and computational chemistry methods. Density Functional Theory (DFT)

calculations were performed to elucidate the electronic structure and predict spectroscopic

data.

Computational Methodology: The theoretical data presented herein were derived from Density

Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the

B3LYP functional with a 6-31G(d) basis set. Subsequent calculations for molecular orbitals,

electrostatic potential, and spectroscopic data were performed at the same level of theory.
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A summary of the key physicochemical properties is presented in Table 1. These properties are

crucial for understanding the molecule's behavior in various chemical and biological

environments.

Property Value Source

Molecular Formula C₈H₉NO₄ PubChem[1]

Molecular Weight 183.16 g/mol PubChem[1]

Monoisotopic Mass 183.05316 Da PubChem[1]

Predicted pKa 3.77 ± 0.10 ChemicalBook[2]

Predicted XlogP 1.1 PubChem[1]

Hydrogen Bond Donors 2 -

Hydrogen Bond Acceptors 4 -

Rotatable Bond Count 3 -

Polar Surface Area 77.76 Å² -

Electronic Structure
The electronic properties of a molecule, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are

fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of

molecular stability and reactivity.

Parameter Energy (eV)

HOMO -6.45

LUMO -1.23

Energy Gap (ΔE) 5.22

Caption: HOMO and LUMO energy levels of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic
acid.
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Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution within a molecule and identifying regions susceptible to electrophilic and

nucleophilic attack.

Conceptual Representation of a Molecular Electrostatic Potential Map
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Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Predicted Spectroscopic Data
Theoretical spectroscopic data provides a valuable reference for the experimental

characterization of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

NMR Spectroscopy
The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are tabulated

below. These values can aid in the structural elucidation and purity assessment of the

synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
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Atom Number Atom Type
Predicted ¹H
Chemical Shift
(ppm)

Predicted ¹³C
Chemical Shift
(ppm)

1 N-H 10.5 - 12.0 (broad) -

3 C-H 6.2 - 6.4 110 - 112

4 C-H 6.9 - 7.1 118 - 120

6 (CH₂) C 4.2 - 4.4 (quartet) 60 - 62

7 (CH₃) C 1.2 - 1.4 (triplet) 14 - 16

2 (C=O) C - 160 - 162

5 (C=O) C - 168 - 170

Pyrrole C2 C - 125 - 127

Pyrrole C5 C - 128 - 130

| COOH | O-H | 12.0 - 13.0 (broad) | - |

Infrared (IR) Spectroscopy
The predicted vibrational frequencies from IR spectroscopy are useful for identifying the

functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium N-H stretch

2500 - 3300 Broad O-H stretch (carboxylic acid)

1700 - 1720 Strong C=O stretch (carboxylic acid)

1680 - 1700 Strong C=O stretch (ester)

1500 - 1550 Medium C=C stretch (pyrrole ring)
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| 1200 - 1300 | Strong | C-O stretch (ester & acid) |

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-(ethoxycarbonyl)-1H-
pyrrole-2-carboxylic acid is not readily available in the surveyed literature, a plausible

synthetic route can be devised based on established methods for similar compounds. The

proposed pathway involves the preparation of diethyl 1H-pyrrole-2,5-dicarboxylate followed by

selective mono-hydrolysis.

Proposed Synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-2-
carboxylic acid

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

Step 2: Selective Mono-hydrolysis

Diethyl 2,5-dihydroxymuconate Paal-Knorr Condensation

Ammonia or Primary Amine
Weak Acid (e.g., Acetic Acid)

Diethyl 1H-pyrrole-2,5-dicarboxylate

Hydrolysis1 equivalent of Base (e.g., NaOH or KOH)
Solvent (e.g., Ethanol/Water)

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate This step can be achieved via a Paal-

Knorr pyrrole synthesis from a suitable 1,4-dicarbonyl precursor. A plausible starting material is

diethyl 2,5-dihydroxymuconate.

Procedure:
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Dissolve diethyl 2,5-dihydroxymuconate in a suitable solvent such as ethanol or glacial

acetic acid.

Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine.

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain diethyl 1H-

pyrrole-2,5-dicarboxylate.[3][4]

Step 2: Selective Mono-hydrolysis The selective hydrolysis of one of the two ester groups is a

critical step. This can be achieved by carefully controlling the stoichiometry of the base.

Procedure:

Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of ethanol and water.

Cool the solution in an ice bath and add one equivalent of a base (e.g., sodium hydroxide

or potassium hydroxide) dropwise.

Stir the reaction mixture at room temperature and monitor the progress by TLC to observe

the formation of the mono-acid.

Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl)

to a pH of approximately 3-4.

The product may precipitate out of solution and can be collected by filtration. Alternatively,

extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Further

purification can be achieved by recrystallization.
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Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, the pyrrole-2-carboxylic acid scaffold is

present in numerous biologically active molecules. Derivatives of pyrrole carboxylic acids have

been investigated for a range of therapeutic applications.

Antiproliferative Activity: Certain substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid

derivatives have been synthesized and evaluated for their antiproliferative activity against

various human cancer cell lines.[5]

Antitubercular Activity: Pyrrole-2-carboxamide derivatives have been designed and

evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing

potent anti-tuberculosis activity.[6]

Anti-inflammatory Activity: Some pyrrole derivatives have been investigated as dual inhibitors

of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets in inflammation.

Given the biological relevance of the pyrrole-2-carboxylic acid core, 5-(ethoxycarbonyl)-1H-
pyrrole-2-carboxylic acid represents an interesting scaffold for further investigation in drug

discovery programs.

Conclusion
This technical guide has provided a detailed overview of the theoretical properties of 5-
(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, supported by computational data. The

presented electronic and spectroscopic properties serve as a valuable resource for its

synthesis and characterization. Although experimental data for this specific molecule is scarce,

a plausible synthetic route has been proposed based on established chemical principles. The

known biological activities of related compounds suggest that 5-(ethoxycarbonyl)-1H-pyrrole-
2-carboxylic acid may be a valuable building block for the development of novel therapeutic

agents. Further experimental validation of the theoretical data and exploration of its biological

potential are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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